molecular formula C17H36N2O B1670668 N-[3-(dimethylamino)propyl]dodecanamide CAS No. 3179-80-4

N-[3-(dimethylamino)propyl]dodecanamide

Cat. No.: B1670668
CAS No.: 3179-80-4
M. Wt: 284.5 g/mol
InChI Key: TWMFGCHRALXDAR-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]dodecanamide is an organic compound with the molecular formula C17H36N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dodecanamide backbone with a dimethylamino propyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-(dimethylamino)propyl]dodecanamide can be synthesized through a multi-step process. One common method involves the reaction of dodecanoic acid with 3-(dimethylamino)propylamine. The reaction typically occurs under acidic conditions, where the carboxylic acid group of dodecanoic acid reacts with the amine group of 3-(dimethylamino)propylamine to form the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]dodecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction could produce N-[3-(dimethylamino)propyl]dodecanamine.

Scientific Research Applications

N-[3-(dimethylamino)propyl]dodecanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: The compound is studied for its potential antimicrobial properties and its role in cell membrane interactions.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on biological systems.

    Industry: It is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]dodecanamide N-oxide
  • 3-Dodecylamido-N,N′-dimethylpropyl amine oxide
  • 3-Lauramidopropyl-N,N-dimethylamine oxide

Uniqueness

This compound is unique due to its specific structure, which combines a long hydrophobic dodecanamide chain with a hydrophilic dimethylamino propyl group. This dual nature allows it to function effectively as a surfactant, making it valuable in various applications, from industrial formulations to biological research.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3/h4-16H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMFGCHRALXDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044913
Record name N-[3-(Dimethylamino)propyl]dodecanamide
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Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name Dodecanamide, N-[3-(dimethylamino)propyl]-
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CAS No.

3179-80-4, 1147459-12-8
Record name (Laurylamidopropyl)dimethylamine
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Record name Dimethylaminopropyl lauramide
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Record name Lexamine L 13
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Record name Dodecanamide, N-[3-(dimethylamino)propyl]-
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Record name N-[3-(Dimethylamino)propyl]dodecanamide
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Record name N-[3-(dimethylamino)propyl]dodecanamide
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Record name Amides, C12-18, N-[3-(dimethylamino)propyl]
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Record name LAURAMIDOPROPYL DIMETHYLAMINE
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Synthesis routes and methods

Procedure details

A 500 ml RB flask containing a solution of lauroyl chloride (19.38 g., 89 mM) in dry chloroform (200 ml) was cooled to 0° C. on an ice bath. A solution of N,N-dimethyl-1,3-propanediamine (10.40 g., 51 mM) and triethylamine (9.40 g., 93 mM) in dry chloroform (25ml) was added dropwise to the cold solution through an addition funnel, then allowed to warm to room temperature and stirred for 2 hours. The chloroform was removed under reduced pressure and the residue redissolved in an ethanol/water mixture (1:1) and neutralized with sodium bicarbonate, followed by extraction with chloroform (4×50 ml). The combined extracts were dried (MgSO4), concentrated, and the residue distilled under reduced pressure (bp 171° C., 10μ) to give 23.92 g. (68%) of the subject compound as an amber solid.
Quantity
19.38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
subject compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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